(2-Chloro-1,3-oxazol-4-yl)methanamine hydrochloride
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Overview
Description
(2-Chloro-1,3-oxazol-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C4H5ClN2O·HCl and a molecular weight of 169.01 g/mol . It is a heterocyclic compound containing an oxazole ring substituted with a chloro group and a methanamine group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Scientific Research Applications
(2-Chloro-1,3-oxazol-4-yl)methanamine hydrochloride has a wide range of applications in scientific research, including:
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Oxazole derivatives have been found to exhibit a wide spectrum of biological activities , suggesting that they may interact with multiple targets
Mode of Action
Oxazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The specific interactions and changes induced by this compound require further investigation.
Biochemical Pathways
Oxazole derivatives have been associated with a range of biological activities, suggesting that they may influence multiple pathways
Result of Action
Given the diverse biological activities associated with oxazole derivatives , this compound may induce a variety of effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-1,3-oxazol-4-yl)methanamine hydrochloride typically involves the reaction of 2-chlorooxazole with methanamine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt . The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and scalability. The reaction is monitored and controlled to maintain the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-1,3-oxazol-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxazole derivatives or reduction to form amine derivatives.
Condensation Reactions: The methanamine group can participate in condensation reactions with carbonyl compounds to form imines or amides.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, thiols, and alcohols, as well as oxidizing and reducing agents. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include substituted oxazole derivatives, amine derivatives, and imine or amide compounds, depending on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2-Chloro-1,3-oxazol-4-yl)methanamine hydrochloride include:
- (2-Phenyl-1,3-oxazol-4-yl)methanamine hydrochloride
- (4-Chloro-2-pyridinyl)methanol
- Isoxazole derivatives
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a chloro-substituted oxazole ring and a methanamine group. This structural feature imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
(2-chloro-1,3-oxazol-4-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2O.ClH/c5-4-7-3(1-6)2-8-4;/h2H,1,6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPQVBNHWAXORR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(O1)Cl)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1955548-54-5 |
Source
|
Record name | (2-chloro-1,3-oxazol-4-yl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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